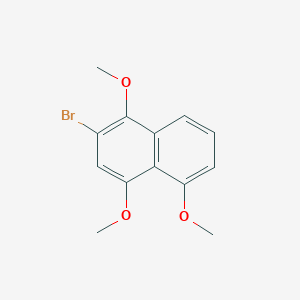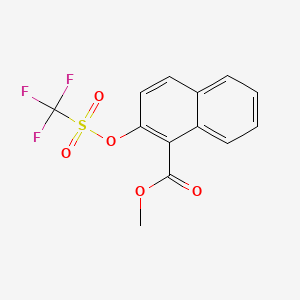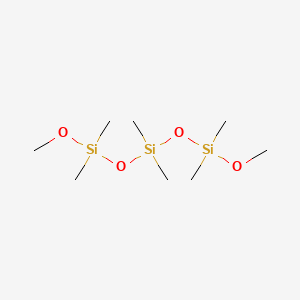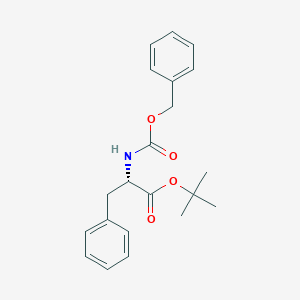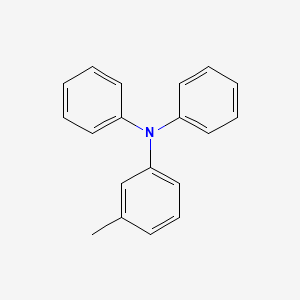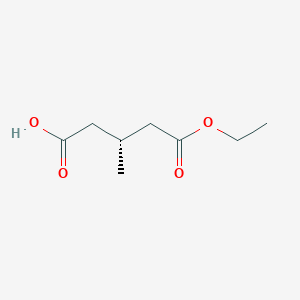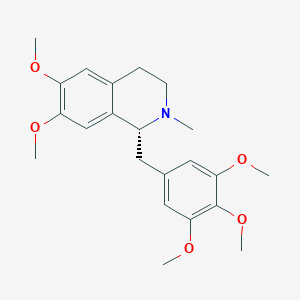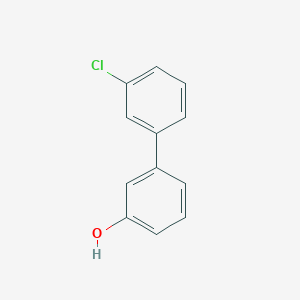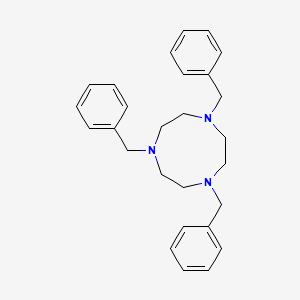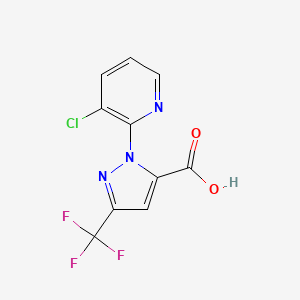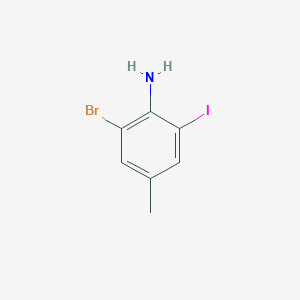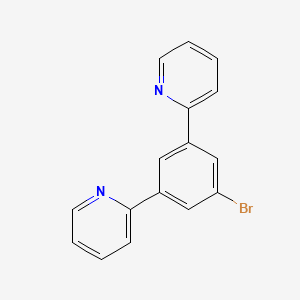
2,2'-(5-Bromo-1,3-phenylene)dipyridine
描述
2,2’-(5-Bromo-1,3-phenylene)dipyridine: is an organic compound with the molecular formula C16H11BrN2 . It is a derivative of dipyridine, where a bromine atom is substituted at the 5-position of the phenylene ring.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2,2’-(5-Bromo-1,3-phenylene)dipyridine typically involves the bromination of 1,3-dipyridylbenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions:
Substitution Reactions: 2,2’-(5-Bromo-1,3-phenylene)dipyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyridine rings.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminated dipyridine derivative .
科学研究应用
Chemistry:
2,2’-(5-Bromo-1,3-phenylene)dipyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine:
In biological research, this compound can be used to study the interactions between metal ions and organic ligands.
Industry:
In the industrial sector, 2,2’-(5-Bromo-1,3-phenylene)dipyridine is used in the production of advanced materials, such as polymers and electronic components. Its unique chemical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
作用机制
The mechanism of action of 2,2’-(5-Bromo-1,3-phenylene)dipyridine involves its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in catalysis and material science .
相似化合物的比较
2,2’-Bipyridine: A simpler analog without the bromine substitution.
4,4’-(5-Bromo-1,3-phenylene)dipyridine: A positional isomer with bromine at the 4,4’ positions.
2,2’-(5-Chloro-1,3-phenylene)dipyridine: A similar compound with chlorine instead of bromine.
Uniqueness:
The presence of the bromine atom at the 5-position of the phenylene ring in 2,2’-(5-Bromo-1,3-phenylene)dipyridine imparts unique reactivity and coordination properties. This makes it distinct from other similar compounds and valuable in specific applications where these properties are advantageous .
属性
IUPAC Name |
2-(3-bromo-5-pyridin-2-ylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c17-14-10-12(15-5-1-3-7-18-15)9-13(11-14)16-6-2-4-8-19-16/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBQKTWLOQGECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)Br)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451541 | |
| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150239-89-7 | |
| Record name | Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
